molecular formula C23H23N3O B5279885 1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE

1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE

Cat. No.: B5279885
M. Wt: 357.4 g/mol
InChI Key: HUWNOIRZPFPPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of benzyl, methoxyphenyl, and methyl groups attached to the benzodiazole core

Preparation Methods

The synthesis of 1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general steps include:

    Preparation of the Aryl Halide and Organoboron Compound: The aryl halide and organoboron compound are prepared separately.

    Coupling Reaction: The aryl halide and organoboron compound are combined in the presence of a palladium catalyst and a base, typically in an organic solvent such as tetrahydrofuran (THF).

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]-2-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-17-25-22-14-20(24-15-18-8-11-21(27-2)12-9-18)10-13-23(22)26(17)16-19-6-4-3-5-7-19/h3-14,24H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNOIRZPFPPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.